![molecular formula C19H20O6 B14202505 Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]- CAS No. 851729-13-0](/img/structure/B14202505.png)
Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]- typically involves the reaction of 4-methoxybenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane and reagents such as sodium hydride or potassium carbonate to facilitate the formation of the oxirane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis .
化学反応の分析
Types of Reactions
Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of substituted oxiranes .
科学的研究の応用
Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its role in inhibiting tubulin polymerization, which is crucial for cell division.
Medicine: Explored as a potential anticancer agent due to its cytotoxic effects on tumor cells.
作用機序
The compound exerts its effects primarily by inhibiting tubulin polymerization. This action disrupts the formation of microtubules, which are essential for cell division. By binding to the colchicine site on tubulin, Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]- induces cell cycle arrest in the G2/M phase and triggers apoptosis in cancer cells. This mechanism involves the activation of caspases and the loss of mitochondrial membrane potential .
類似化合物との比較
Similar Compounds
Phenstatin: Another tubulin inhibitor with a similar mechanism of action.
Combretastatin A-4: Known for its potent anticancer properties and similar structural features.
Colchicine: A well-known tubulin inhibitor used in the treatment of gout and other conditions.
Uniqueness
Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]- stands out due to its unique combination of methoxy groups, which enhance its binding affinity to tubulin and its cytotoxic effects. This makes it a promising candidate for further research and development in cancer therapy .
特性
CAS番号 |
851729-13-0 |
|---|---|
分子式 |
C19H20O6 |
分子量 |
344.4 g/mol |
IUPAC名 |
(4-methoxyphenyl)-[3-(3,4,5-trimethoxyphenyl)oxiran-2-yl]methanone |
InChI |
InChI=1S/C19H20O6/c1-21-13-7-5-11(6-8-13)16(20)19-17(25-19)12-9-14(22-2)18(24-4)15(10-12)23-3/h5-10,17,19H,1-4H3 |
InChIキー |
GLXVEXFYGUPWDM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C2C(O2)C3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol](/img/structure/B14202424.png)
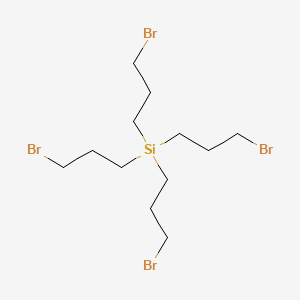

![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14202451.png)

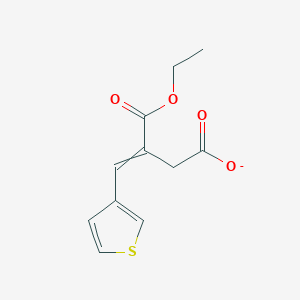
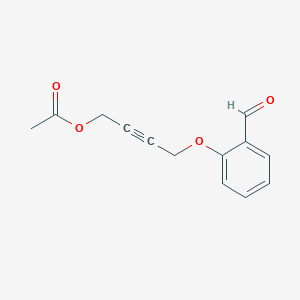
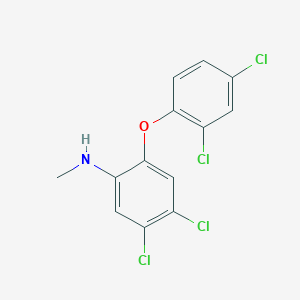
![N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide](/img/structure/B14202481.png)
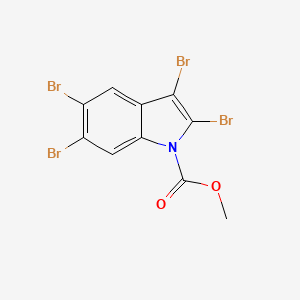
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl-](/img/structure/B14202486.png)
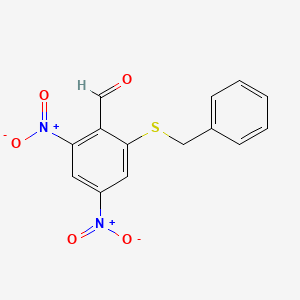
![4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide](/img/structure/B14202499.png)
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)-](/img/structure/B14202512.png)
